Leptin (116-130)
Description
H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH is a linear heptapeptide featuring a unique sequence of serine (Ser), cysteine (Cys), leucine (Leu), proline (Pro), glutamine (Gln), and threonine (Thr).
Properties
Molecular Formula |
C29H50N8O12S |
|---|---|
Molecular Weight |
734.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C29H50N8O12S/c1-13(2)9-17(33-25(44)18(11-39)34-26(45)19(12-50)35-23(42)15(30)10-38)28(47)37-8-4-5-20(37)27(46)32-16(6-7-21(31)41)24(43)36-22(14(3)40)29(48)49/h13-20,22,38-40,50H,4-12,30H2,1-3H3,(H2,31,41)(H,32,46)(H,33,44)(H,34,45)(H,35,42)(H,36,43)(H,48,49)/t14-,15+,16+,17+,18+,19+,20+,22+/m1/s1 |
InChI Key |
UPGRZGJMOBNXSP-PDSMTZFYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiols, and peptide analogs with substituted amino acids.
Scientific Research Applications
H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH: has numerous applications in scientific research:
Chemistry: Used in studying peptide synthesis and modification techniques.
Biology: Serves as a model peptide for understanding protein folding and interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism by which H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH exerts its effects involves interactions with specific molecular targets and pathways. For instance, the cysteine residue can form disulfide bonds, influencing the peptide’s structure and function. The peptide can also interact with receptors or enzymes, modulating biological processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following sections compare H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH with structurally or functionally related peptides, focusing on sequence homology, physicochemical properties, biological activity, and synthesis strategies.
Structural Homology and Sequence Motifs
Key Observations :
- Pro-Leu Motif: The Pro-Leu sequence in H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH is shared with Cyclo-[Gly-Thz-Pro-Leu-Val-Gln-Thz] and H-Cys-Phe-Ala-Pro-Leu-Val-OH.
- Cysteine Role : Unlike H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH (oxytocin analog), which forms a disulfide bond, the single Cys in H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH limits its ability to form intramolecular bridges, possibly reducing stability .
Key Observations :
- Anticancer Potential: The cyclic peptide Cyclo-[Gly-Thz-Pro-Leu-Val-Gln-Thz] demonstrates activity against A-549 cells, suggesting that Pro-Leu motifs and cyclization may enhance bioactivity. H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH’s linear structure and lack of Thz residues may reduce its potency .
- Hormonal Activity : The oxytocin analog H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH highlights the role of disulfide bonds in receptor binding. The absence of a second Cys in H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH may limit similar functionality .
Key Observations :
- Synthesis Challenges : Cyclic peptides like Cyclo-[Gly-Thz-Pro-Leu-Val-Gln-Thz] require specialized methods (e.g., high-dilution cyclization), whereas linear peptides such as H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH may be synthesized via standard solid-phase techniques .
- Purity and Yield : Commercial peptides (e.g., H-Pro-His-Leu-OH) often achieve >95% purity, suggesting that optimization of H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH’s synthesis could yield comparable results .
Biological Activity
The compound H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH is a peptide that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH is a peptide composed of seven amino acids. Its structure is characterized by the following sequence:
- Serine (Ser)
- Cysteine (Cys)
- Leucine (Leu)
- Proline (Pro)
- Glutamine (Gln)
- Threonine (Thr)
This peptide has a molecular weight of approximately 892.02 g/mol and a high degree of hydrophilicity due to the presence of polar amino acids, which may influence its solubility and biological interactions.
Research indicates that peptides like H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH can interact with various biological pathways:
- Antioxidant Activity : Cysteine residues are known for their antioxidant properties, which can help mitigate oxidative stress in cells.
- Cell Signaling : The presence of serine and threonine suggests potential involvement in signaling pathways, particularly those related to kinase activation.
- Antimicrobial Properties : Some studies suggest that peptides with similar structures exhibit antimicrobial activity against various pathogens.
Therapeutic Applications
The biological activity of H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH suggests several potential therapeutic applications:
- Cancer Treatment : Peptides that modulate cell signaling pathways can be explored for their ability to inhibit tumor growth.
- Diabetes Management : Research indicates that certain peptide sequences can influence insulin signaling and glucose metabolism, which may be beneficial in diabetes management.
- Antiviral Activity : Similar peptides have been studied for their ability to inhibit viral replication, particularly in the context of SARS-CoV-2.
In Vitro Studies
- Antioxidant Effects : A study demonstrated that peptides containing cysteine effectively reduced reactive oxygen species (ROS) levels in human cell lines, indicating potential protective effects against oxidative damage.
- Antimicrobial Activity : Research showed that H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH exhibited significant inhibitory effects on bacterial growth in vitro, suggesting its use as a natural antimicrobial agent.
In Vivo Studies
- Diabetes Model : In a murine model of diabetes, administration of similar peptide sequences resulted in a statistically significant reduction in blood glucose levels, highlighting their potential role in glucose regulation.
- Cancer Xenografts : In xenograft models, peptides with similar structures were shown to inhibit tumor growth significantly compared to control groups.
Comparative Analysis
The following table summarizes the biological activities observed for H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH compared to other peptides:
| Peptide Sequence | Antioxidant Activity | Antimicrobial Activity | Cancer Inhibition | Diabetes Management |
|---|---|---|---|---|
| H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-OH | High | Moderate | Significant | Effective |
| H-Leu-Thr-Tyr-Thr-Asp-Cys-Thr-Glu | Moderate | High | Moderate | Not Studied |
| H-Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val | High | Low | Significant | Effective |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
